Azido-PEG1-methyl ester
Description
Contextualization within Bioconjugation and Click Chemistry Paradigms
Azido-PEG1-methyl ester is a key player in the fields of bioconjugation and click chemistry. The azide (B81097) group is a cornerstone of "click" reactions, a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. Specifically, the azide functionality allows for highly efficient and specific conjugation with molecules containing alkyne groups through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. medchemexpress.commedchemexpress.com These reactions are known for their high yields, minimal byproducts, and tolerance of a wide range of functional groups, making them ideal for creating complex biomolecular architectures. smolecule.com
The PEG component of the molecule, though short in this specific case, imparts increased water solubility and biocompatibility to the molecules it is attached to. axispharm.commedkoo.com This is a critical feature in bioconjugation, where the goal is often to modify proteins, peptides, or other biological entities without compromising their function. The methyl ester group provides another point of chemical modification, typically through hydrolysis to a carboxylic acid, which can then be coupled to amine-containing molecules.
Role as a Functional Building Block in Chemical Synthesis Research
In chemical synthesis, this compound serves as a versatile building block. biosynth.com Its heterobifunctional nature allows for the sequential or orthogonal introduction of different molecular entities. For instance, the azide can be used for a click reaction, while the ester can be hydrolyzed and then coupled to another molecule via amide bond formation. This step-wise approach provides chemists with precise control over the construction of complex molecules.
A prominent application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.comchemsrc.com PROTACs are molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the degradation of the target protein. chemsrc.commedchemexpress.cn this compound can act as a linker in these constructs, connecting the ligand that binds to the target protein with the ligand that recruits the E3 ligase. medchemexpress.comsigmaaldrich.com The ability to synthesize a library of PROTACs with varying linker lengths and compositions is crucial for optimizing their degradation efficiency, and building blocks like this compound facilitate this process. sigmaaldrich.com
Scope and Significance in Contemporary Chemical and Biological Research
The significance of this compound in modern research is underscored by its wide range of applications. Beyond its role in PROTAC development, it is utilized in:
Drug Delivery: The PEG linker can improve the pharmacokinetic properties of drugs by increasing their solubility and circulation time. chempep.com
Surface Modification: The azide group can be used to attach biomolecules to surfaces functionalized with alkynes, a technique used in the development of biosensors and other diagnostic tools.
Biomolecule Labeling: The compound can be used to introduce a "handle" onto proteins or other biomolecules, allowing for their subsequent detection or purification. chemicalbook.com
The ability to precisely engineer molecular constructs using building blocks like this compound is a driving force in the development of new therapeutics and diagnostics.
Historical Development and Evolution of Related Azido-PEG Structures
The use of polyethylene (B3416737) glycol (PEG) in biomedical applications dates back to the 1970s, when it was first conjugated to proteins to enhance their therapeutic properties. chempep.com The development of well-defined, or monodisperse, PEG linkers with specific functional groups at their termini in the 1990s was a significant advancement that allowed for more controlled and reproducible bioconjugation. chempep.com
The introduction of the azide group into PEG structures was a logical progression, driven by the emergence of click chemistry in the early 2000s. The azide's stability and specific reactivity in cycloaddition reactions made it an ideal functional group for bioconjugation. broadpharm.com Over time, a diverse array of azido-PEG derivatives has been synthesized, with varying PEG lengths and alternative functional groups to the methyl ester, such as NHS esters, amines, and carboxylic acids, to cater to a wide range of synthetic needs. chemicalbook.combroadpharm.com The development of these varied structures, including branched and multi-arm PEG-azides, has expanded the toolbox available to chemists and biologists for creating novel and complex functional molecules. nih.gov
Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | methyl 3-(2-azidoethoxy)propanoate | medkoo.comnih.gov |
| Molecular Formula | C6H11N3O3 | nih.gov |
| Molecular Weight | 173.17 g/mol | nih.gov |
| CAS Number | 1835759-80-2 | medchemexpress.comnih.gov |
| Appearance | Liquid | medkoo.com |
| Purity | >98% | medkoo.com |
| Solubility | Soluble in DMSO | smolecule.com |
| Storage | Dry, dark, and at 0-4°C for short term or -20°C for long term | medkoo.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(2-azidoethoxy)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O3/c1-11-6(10)2-4-12-5-3-8-9-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQALTVGFQMCEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801239523 | |
| Record name | Propanoic acid, 3-(2-azidoethoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1835759-80-2 | |
| Record name | Propanoic acid, 3-(2-azidoethoxy)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1835759-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-(2-azidoethoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Azido Peg1 Methyl Ester and Its Derivatives
Established Synthetic Pathways to Azido-PEG-methyl esters
The creation of heterobifunctional PEG linkers, such as Azido-PEG-methyl esters, relies on a series of well-established, high-yielding chemical reactions. These pathways are designed for precision, allowing for the specific placement of functional groups on a defined PEG scaffold. The synthesis can be conceptually broken down into three main parts: the introduction of the azide (B81097), the formation of the methyl ester, and the controlled construction of the PEG chain itself.
Strategies for Azide Moiety Introduction on Polyethylene (B3416737) Glycol Scaffolds
The introduction of an azide group (–N₃) onto a PEG backbone is a critical step, often accomplished through nucleophilic substitution. A common and highly effective strategy involves the conversion of a terminal hydroxyl group (–OH) into a better leaving group, followed by reaction with an azide salt.
A primary method is the activation of the hydroxyl group by converting it into a sulfonate ester, such as a tosylate (–OTs) or a mesylate (–OMs). This is typically achieved by reacting the PEG-alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) (NEt₃) or pyridine. mdpi.comnih.gov The resulting sulfonate ester is an excellent leaving group and readily undergoes an Sₙ2 reaction with sodium azide (NaN₃) to yield the azido-terminated PEG. mdpi.comnih.gov This two-step process is known for its high efficiency and quantitative conversion rates, often exceeding 95%. mdpi.comnih.gov
For instance, a general procedure involves dissolving a hydroxyl-terminated PEG in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), adding a base, and then introducing the sulfonyl chloride at a controlled temperature, often starting at 0 °C. rsc.org After the formation of the tosylate or mesylate intermediate, the subsequent reaction with sodium azide is typically carried out in a solvent like dimethylformamide (DMF) or an acetone-water mixture, sometimes with heating to ensure the reaction goes to completion. rsc.org
Table 1: Comparison of Common Azidation Methods for PEG-OH
| Method | Activating Reagent | Azide Source | Typical Solvent | Typical Yield | Reference |
| Mesylation/Azidation | Methanesulfonyl chloride (MsCl) | Sodium Azide (NaN₃) | THF/DCM, then DMF | >95% | nih.gov |
| Tosylation/Azidation | p-Toluenesulfonyl chloride (TsCl) | Sodium Azide (NaN₃) | THF, then DMF/Water | >95% | mdpi.comrsc.org |
| Halogenation/Azidation | Thionyl chloride (SOCl₂) | Sodium Azide (NaN₃) | Dichloromethane, then DMF | Variable | nih.gov |
The progress of these reactions can be monitored using techniques like ¹H NMR spectroscopy, where the appearance of a characteristic signal for the methylene (B1212753) protons adjacent to the newly formed azide group (typically around δ 3.4 ppm) confirms successful conversion. nih.gov
Approaches for Methyl Ester Functionalization and Protection
The other terminus of the molecule, the methyl ester, can be formed through several synthetic routes, often involving a carboxylic acid precursor. A direct approach is the Fischer esterification of an Azido-PEG-carboxylic acid with methanol (B129727) in the presence of an acid catalyst. However, to avoid side reactions and ensure high yields, methods using coupling agents or starting from protected acids are more common.
A versatile strategy begins with a PEG derivative that already contains a carboxylic acid or a group that can be converted to one. For example, a heterobifunctional PEG with a hydroxyl group and a protected carboxyl group, such as a tert-butyl ester, can be used. medchemexpress.com The hydroxyl group is first converted to an azide as described in the previous section. Following azidation, the tert-butyl protecting group can be removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the carboxylic acid. broadpharm.com This Azido-PEG-acid can then be esterified to form the methyl ester using standard coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) with methanol. biochempeg.com
Alternatively, one can start with a molecule like [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA), where the amino group can be protected, the acid converted to a methyl ester, and then the protected amino group deprotected and converted to an azide. google.com The use of protecting groups is crucial to prevent the reactive ends from interfering with each other during the multi-step synthesis. acs.org
Controlled Synthesis of Polyethylene Glycol Backbone Architectures
For applications requiring high precision, such as the synthesis of Azido-PEG1-methyl ester, a monodisperse PEG backbone is essential. Polydisperse PEGs, typically made by the polymerization of ethylene (B1197577) oxide, result in a mixture of chain lengths. acs.org The synthesis of monodisperse, or discrete, PEGs (dPEGs) is achieved through stepwise chemical synthesis. acs.orgacs.org
The most common method for building a PEG chain with a defined number of repeating units is the iterative Williamson ether synthesis. acs.orgmtu.edu This approach involves reacting a monoprotected PEG alcohol (e.g., BnO-PEG-OH, where Bn is a benzyl (B1604629) protecting group) with an activated PEG alcohol (e.g., MsO-PEG-OTHP, where THP is a tetrahydropyranyl protecting group). google.com The reaction, typically carried out under basic conditions using a strong base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS), couples the two PEG units together. acs.org
By choosing the starting blocks and repeating the coupling and deprotection steps, PEG chains of a precise length can be constructed. acs.org For this compound, the starting material would be a single ethylene glycol unit, appropriately functionalized for subsequent azide and methyl ester introduction. Recent advancements have introduced more efficient "one-pot" strategies using base-labile protecting groups, which streamline the iterative process by reducing the number of purification steps. mtu.edubeilstein-journals.org
Advanced Synthetic Modifications and Analogues of this compound
Building upon the foundational synthetic pathways, advanced methodologies allow for the creation of a diverse library of Azido-PEG-methyl ester analogues. These modifications include varying the length and structure of the PEG chain and incorporating additional functional groups for multi-purpose applications.
Variation of PEG Chain Lengths and Topologies
The iterative nature of monodisperse PEG synthesis allows for precise control over the chain length. By adding ethylene glycol units one by one or by coupling larger, pre-synthesized PEG blocks, analogues such as Azido-PEG3-methyl ester or Azido-PEG7-methyl ester can be systematically produced. medchemexpress.comnih.gov For example, an azide-terminated oligoethylene glycol (OEG) can be coupled with an alkyne-terminated OEG via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction to generate a longer, discrete PEG linker. nih.gov
Beyond linear chains, synthetic strategies have been developed to create more complex topologies. Branched or "Y-shaped" PEGs can be synthesized, which may offer different pharmacokinetic profiles in drug delivery applications. Multi-arm PEGs, often built from a central core molecule like pentaerythritol, can be functionalized to create structures with multiple azide and/or ester termini. jenkemusa.comjenkemusa.com These advanced architectures expand the utility of PEG linkers beyond simple bifunctional connectors.
Orthogonal Functional Group Incorporations and Strategies
A key area of advanced synthesis is the incorporation of additional, orthogonal functional groups. Orthogonal protecting groups are essential for these strategies, as they can be removed under different chemical conditions, allowing for the selective modification of different parts of the molecule. acs.org Common orthogonal protecting groups used in PEG synthesis include acid-labile groups (e.g., Boc, THP), base-labile groups (e.g., Fmoc, Dde), and groups removable by hydrogenolysis (e.g., Bn, Cbz). acs.orgresearchgate.net
This approach allows for the creation of heterotrifunctional or tetrafunctional linkers. For example, starting with a PEG chain with three distinct functionalities protected by orthogonal groups, one could selectively deprotect and react each site to install an azide, a methyl ester, and a third group, such as a maleimide (B117702) for thiol conjugation or an alkyne for click chemistry. nih.gov A versatile precursor for this is an azido-PEG-alcohol, where the azide is ready for click chemistry and the hydroxyl group can be converted into a wide range of other functionalities, such as an NHS ester for reaction with amines. This modularity is crucial for developing sophisticated bioconjugates and materials for targeted therapies and diagnostics. nih.govrsc.org
Table 2: Common Orthogonal Protecting Groups in PEG Synthesis
| Protecting Group | Chemical Name | Removal Conditions | Orthogonal To | Reference |
| Boc | tert-Butoxycarbonyl | Mild Acid (e.g., TFA) | Fmoc, Cbz, Bn | chinesechemsoc.org |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Base (e.g., Piperidine) | Boc, Bn, Dde | researchgate.net |
| Bn | Benzyl | Hydrogenolysis (H₂/Pd) | Boc, Fmoc, THP | acs.org |
| THP | Tetrahydropyranyl | Aqueous Acid | Bn, TBDMS | acs.orggoogle.com |
| Dde | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Hydrazine | Fmoc, Boc | researchgate.net |
Development of Scalable Synthesis Protocols for Research Applications
The synthesis of this compound, or methyl 3-(2-azidoethoxy)propanoate, is designed for efficiency and scalability to meet the demands of research applications where gram quantities are often required. The primary strategy involves the introduction of an azide moiety onto a polyethylene glycol (PEG) precursor that already contains the methyl ester terminal.
A common and scalable approach begins with a commercially available hydroxyl-terminated precursor, which is then converted to an azido-functionalized molecule. The general two-step process involves:
Activation of the Hydroxyl Group: The terminal hydroxyl group of a suitable starting material, such as a mono-methyl ester PEG derivative with a free hydroxyl group, is converted into a good leaving group. This is typically achieved by reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (TEA) to form a mesylate or tosylate, respectively.
Nucleophilic Substitution: The resulting activated ester is then treated with an azide salt, most commonly sodium azide (NaN₃), in a polar aprotic solvent such as dimethylformamide (DMF). The azide anion (N₃⁻) displaces the mesylate or tosylate group via a nucleophilic substitution reaction to yield the final product. smolecule.comresearchgate.net
An alternative scalable method, analogous to the well-established synthesis of other azido (B1232118) esters, involves the direct displacement of a halide. orgsyn.org In this route, a bromo- or chloro-substituted precursor is reacted with sodium azide. This method is known for its high yields and straightforward workup procedures, making it suitable for large-scale production. orgsyn.org A representative protocol is detailed in the table below.
| Step | Reactant | Reagent(s) | Solvent | Conditions | Purpose | Typical Yield |
| 1 | Methyl 3-(2-bromoethoxy)propanoate | Sodium Azide (NaN₃) | Dimethylformamide (DMF) or Acetonitrile | Room Temperature to 60°C, 12-24h | Nucleophilic substitution (SN2) to introduce the azide group. orgsyn.org | 85-95% |
| 2 | - | Water, Diethyl Ether or Ethyl Acetate | - | - | Aqueous workup to remove inorganic salts and solvent extraction of the product. orgsyn.org | - |
| 3 | Crude Product | Silica Gel | Hexanes/Ethyl Acetate Gradient | - | Chromatographic purification to obtain the final high-purity product. | >98% purity |
This table presents a plausible scalable synthesis protocol based on analogous and well-documented chemical transformations.
Mechanistic Insights into this compound Synthesis Reactions
Investigation of Reaction Intermediates and Transition States
The core reaction for introducing the azide functionality into the PEG-ester precursor is the bimolecular nucleophilic substitution (Sₙ2) reaction. The mechanism is a single, concerted step where the azide anion acts as the nucleophile.
Nucleophilic Attack: The azide anion (N₃⁻), a potent nucleophile, attacks the electrophilic carbon atom bonded to the leaving group (e.g., bromide, tosylate, or mesylate). mdpi.com
Transition State: The reaction proceeds through a high-energy trigonal bipyramidal transition state. In this state, the incoming azide nucleophile and the outgoing leaving group are both partially bonded to the central carbon atom, which is sp² hybridized. The formation of the new carbon-nitrogen (C-N) bond occurs simultaneously with the cleavage of the carbon-leaving group (C-LG) bond.
Product Formation: As the leaving group departs with its electron pair, the carbon atom's geometry inverts, and the final azido-substituted product is formed.
This reaction does not involve stable, isolable intermediates. The entire transformation from reactants to products occurs in a single, fluid step defined by the transition state.
For the formation of the ester group itself, if synthesized from a carboxylic acid and methanol, the reaction typically proceeds via acid catalysis. This involves a tetrahedral intermediate, where the carbonyl carbon is transiently bonded to the incoming methanol, the original carbonyl oxygen, and the ether oxygen of the acid.
Stereochemical Considerations in Synthetic Routes
The parent molecule, this compound, is achiral and therefore its synthesis does not involve the creation or modification of stereocenters. However, stereochemistry becomes a critical consideration in the synthesis of its derivatives, particularly when the azide group is introduced at a chiral carbon, as is common in the synthesis of non-canonical amino acids or other complex chiral molecules.
When an azide is introduced to a chiral center bearing a leaving group via the Sₙ2 mechanism described above, a complete inversion of stereochemistry at that center occurs. This is a hallmark of the Sₙ2 reaction pathway. For example, if the starting material has an (R)-configuration, the resulting azido product will have the (S)-configuration.
Advanced synthetic methods have been developed to control the stereochemical outcome with high precision. For instance, the Matteson homologation of boronic esters can be used to synthesize α-azido esters with excellent diastereoselectivity. uni-saarland.de This iterative process allows for the construction of complex chiral side chains with precise stereocontrol. uni-saarland.de
| Starting Material Configuration | Reaction Type | Product Configuration | Stereochemical Outcome | Reference |
| (R)-2-bromopropanoate | Sₙ2 with NaN₃ | (S)-2-azidopropanoate | Inversion | Classic Sₙ2 mechanism |
| Chiral Boronic Ester | Matteson Homologation | α-Azido Ester | High Diastereoselectivity | uni-saarland.de |
This table illustrates the stereochemical outcomes for the synthesis of chiral azido ester derivatives.
Catalytic Approaches and Optimization in Synthesis
Catalysis plays a dual role concerning this compound: first, in the synthesis of the molecule itself, and second, in the reactions where it is subsequently used.
Catalysis in Ester Synthesis: The formation of the methyl ester can be achieved through esterification or transesterification reactions, which are often catalyzed.
Acid Catalysis: Brønsted acids like sulfuric acid (H₂SO₄) are commonly used to catalyze the esterification of a carboxylic acid precursor with methanol. The reaction rate is often slow, and optimization requires controlling the catalyst concentration and temperature. mdpi.com
Heterogeneous Catalysis: Solid catalysts, such as titanium adipate (B1204190) or various metal oxides, can also be employed for ester exchange reactions. rsc.orgnih.gov These offer advantages in terms of easier separation from the reaction mixture and potential for recycling. Optimization of these systems involves adjusting the catalyst dosage, temperature, and the molar ratio of reactants to achieve a high ester exchange rate, which can exceed 94%. rsc.org
Catalysis in Reactions of this compound: The primary reason for incorporating an azide group into the molecule is to enable its participation in highly efficient and selective "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). medchemexpress.commedchemexpress.com
CuAAC Mechanism: This reaction involves the use of a copper(I) catalyst to join the azide group of the PEG linker with a terminal alkyne on another molecule. The copper(I) species coordinates with the alkyne, lowering its pKa and forming a copper acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner to form a six-membered cupracycle, which then rearranges and collapses to yield the stable 1,4-disubstituted 1,2,3-triazole ring and regenerate the copper(I) catalyst. acs.org
Optimization: The efficiency of the CuAAC reaction is optimized by using copper(I) sources, often generated in situ from copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate. Ligands are frequently used to stabilize the Cu(I) oxidation state and accelerate the reaction.
| Catalytic Process | Catalyst Type | Typical Catalyst | Purpose | Key Optimization Parameters |
| Esterification | Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Formation of the methyl ester from a carboxylic acid. mdpi.com | Temperature, Catalyst Concentration |
| Transesterification | Heterogeneous | Titanium Adipate | Formation of the methyl ester from another ester. rsc.org | Catalyst Dosage, Reactant Molar Ratio, Temperature |
| Azide-Alkyne Cycloaddition | Homogeneous Metal | Copper(I) salts (e.g., from CuSO₄/Sodium Ascorbate) | Linking the azido-PEG molecule to an alkyne-containing molecule. medchemexpress.comacs.org | Ligand choice, Solvent, Temperature |
Chemical Reactivity and Mechanistic Studies of Azido Peg1 Methyl Ester
Azide (B81097) Reactivity: Cycloaddition Chemistry and Bioorthogonal Ligation
The terminal azide group (N₃) is a cornerstone of "click chemistry," a set of reactions known for their high efficiency, selectivity, and biocompatibility. Azido-PEG1-methyl ester leverages this functionality, primarily through cycloaddition reactions with alkynes, to form stable triazole rings. medchemexpress.comchemondis.commedkoo.com This allows for the covalent linking of the PEG-ester moiety to a wide array of molecules in a controlled manner.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Research Applications
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly utilized reaction for this compound. medchemexpress.com This reaction involves the [3+2] cycloaddition between the terminal azide of the PEG linker and an alkyne-functionalized molecule, yielding a stable 1,4-disubstituted 1,2,3-triazole. beilstein-journals.orgunits.it The reaction is renowned for its rapid kinetics and high yields under mild conditions, including in aqueous environments. researchgate.net
Mechanism and Conditions: The reaction proceeds through the activation of a terminal alkyne by a copper(I) catalyst. beilstein-journals.org The copper(I) species is often generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with the addition of a reducing agent like sodium ascorbate. beilstein-journals.org Ligands, for instance, tris(benzyltriazolylmethyl)amine (TBTA), are frequently employed to stabilize the Cu(I) oxidation state and accelerate the reaction. nih.gov The reaction conditions are generally tolerant of many other functional groups, making it ideal for complex molecule synthesis. beilstein-journals.org
Research Applications: A primary application of this compound in CuAAC is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comchemondis.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. medchemexpress.com this compound serves as a linker component, where its azide group can be "clicked" onto an alkyne-modified ligand for either the target protein or the E3 ligase.
Another significant application is the site-specific PEGylation of therapeutic proteins. In one study, interferon β-1b containing a non-natural amino acid with an azide group (azidohomoalanine) was conjugated to various alkyne-activated PEGs via CuAAC. nih.gov This precise modification allowed for the creation of long-acting protein therapeutics with improved pharmacokinetic profiles. nih.gov
| Feature | Description |
| Reactants | This compound (or other azide) and a terminal alkyne-containing molecule. |
| Catalyst | Copper(I), often from CuSO₄ with a reducing agent (e.g., sodium ascorbate). beilstein-journals.org |
| Ligand (Optional) | Stabilizing ligands like TBTA can enhance reaction rate and prevent catalyst degradation. nih.gov |
| Product | A stable 1,4-disubstituted 1,2,3-triazole linkage. |
| Key Advantages | High efficiency, mild reaction conditions, broad functional group tolerance, and high regioselectivity. beilstein-journals.orgresearchgate.net |
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Investigations
To circumvent the potential cytotoxicity of copper catalysts in living systems, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. This compound is also a suitable substrate for this reaction, where it reacts with strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), without the need for a metal catalyst. medchemexpress.comchemondis.comchemicalbook.com
Mechanism and Advantages: The driving force for SPAAC is the release of ring strain (≈18 kcal/mol) in the cyclooctyne (B158145) upon forming the triazole ring. unizar.es This inherent reactivity allows the cycloaddition to proceed rapidly at physiological temperatures. nih.govnih.gov The absence of a catalyst makes SPAAC a truly bioorthogonal reaction, ideal for labeling molecules on or within living cells. nih.gov
Research Applications: SPAAC is widely used in chemical biology for labeling glycans, proteins, and other biomolecules in their native environment. nih.gov For example, cells can be metabolically fed with an azido-sugar, which is incorporated into their surface glycans. Subsequent treatment with a DBCO-functionalized probe results in specific labeling of these cell-surface glycoconjugates. nih.gov Similarly, this compound can be used to functionalize surfaces or nanoparticles, which can then be "clicked" onto azide-modified biological targets via SPAAC for imaging or diagnostic purposes. unizar.es
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
| Alkyne Partner | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) medchemexpress.comchemondis.com |
| Catalyst | Copper(I) required researchgate.net | None (metal-free) nih.gov |
| Kinetics | Generally faster | Kinetics depend on the specific cyclooctyne's ring strain. researchgate.net |
| Biocompatibility | Limited in living systems due to copper toxicity. unizar.es | Highly bioorthogonal and suitable for in vivo applications. nih.gov |
| Typical Use | Synthesis of conjugates, materials, PROTACs. medchemexpress.com | Live-cell imaging, surface functionalization, in vivo labeling. unizar.esnih.gov |
Exploration of Other Azide-Based Click Reactions for Research
Beyond cycloadditions, the azide group of this compound can participate in other important transformations.
Staudinger Ligation: The azide group can react with a specifically engineered triarylphosphine in a process known as the Staudinger ligation. precisepeg.com This reaction results in the formation of a stable amide bond. It provides an alternative bioorthogonal method for conjugation, particularly useful in peptide and protein chemistry. researchgate.net
Reduction to Amine: The azide group serves as a masked primary amine. precisepeg.com It is stable to many reaction conditions but can be selectively reduced to a primary amine (-NH₂) using reducing agents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or by catalytic hydrogenation. precisepeg.comrsc.org This two-step process allows for the introduction of a nucleophilic amine group after other chemical modifications have been performed on the molecule.
Methyl Ester Reactivity: Hydrolysis and Transesterification in Controlled Systems
The methyl ester group on this compound provides a second point of chemical reactivity, typically involving nucleophilic acyl substitution. This allows for modification of the terminus opposite the azide, either by converting it to a carboxylic acid via hydrolysis or by swapping the methoxy (B1213986) group via transesterification.
Mechanistic Studies of Ester Hydrolysis under Various Conditions
The hydrolysis of an ester, or its cleavage by water, is one of its most fundamental reactions. This process can be catalyzed by either an acid or a base, with distinct mechanisms and outcomes. libretexts.org
Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst and excess water, the methyl ester undergoes hydrolysis to yield a carboxylic acid and methanol (B129727). libretexts.org This reaction is the reverse of Fischer esterification and is an equilibrium process, meaning it does not proceed to completion unless one of the products is removed from the system. libretexts.org
Base-Catalyzed Hydrolysis (Saponification): When treated with a strong base like sodium hydroxide (B78521) (NaOH), the ester undergoes saponification. libretexts.org This reaction is effectively irreversible because the final product is a carboxylate salt, which is deprotonated and thus unreactive towards the alcohol nucleophile. The reaction goes to completion, yielding the sodium salt of the carboxylic acid and methanol. libretexts.org In one study involving a related peptide linker, a methyl ester was successfully hydrolyzed using a methanol/water mixture at a pH of 12. rsc.org
| Hydrolysis Type | Acid-Catalyzed | Base-Catalyzed (Saponification) |
| Reagents | Dilute Acid (e.g., H₂SO₄), Water libretexts.org | Base (e.g., NaOH, KOH), Water libretexts.org |
| Mechanism | Reversible equilibrium libretexts.org | Irreversible libretexts.org |
| Products | Carboxylic Acid + Alcohol libretexts.org | Carboxylate Salt + Alcohol libretexts.org |
| Conditions | Typically requires heat. | Often proceeds readily at room temperature. |
Transesterification Applications in Polymer Modification and Bioconjugation
Transesterification is a process where the alkoxy (-OCH₃) group of the ester is exchanged with another alcohol. This reaction is particularly valuable in polymer chemistry and for creating new bioconjugates. The reaction is typically catalyzed by an acid or a base.
Applications in Polymer Science: In polymer synthesis, transesterification is used to create block copolymers. For instance, polyethylene (B3416737) glycol (PEG) can be reacted with dimethyl terephthalate (B1205515) (DMT) and other diols in a transesterification/polycondensation process to form copolymers like PEOT/PBT. ulisboa.pt The methyl ester of this compound could theoretically be used in a similar fashion to attach the azide-PEG unit as a side chain or end cap on a polyester (B1180765) backbone.
Applications in Bioconjugation: Transesterification can be used to attach the Azido-PEG1 moiety to a molecule containing a hydroxyl group, forming a new ester linkage. For this to be efficient, the reaction conditions must be carefully controlled, particularly the removal of the methanol byproduct to drive the reaction forward. It is crucial to manage the water content, as the presence of water can lead to a competing hydrolysis reaction. While specific examples using this compound are not prevalent in the literature, the principle is a well-established method for modifying hydroxyl-containing molecules and surfaces.
Bifunctional Reactivity Profiles and Orthogonal Chemistries of this compound
The core utility of this compound lies in its orthogonal reactivity, where each functional group can be addressed with specific reagents and conditions without cross-reactivity. The azide group participates in bioorthogonal "click chemistry" reactions, while the methyl ester undergoes classical ester transformations. medkoo.com
The azide moiety is primarily utilized for cycloaddition reactions. These are highly efficient and specific, forming stable triazole rings. Key reactions include:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the coupling of the terminal azide with a terminal alkyne in the presence of a copper(I) catalyst to form a 1,4-disubstituted 1,2,3-triazole. medchemexpress.comchemondis.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): As a copper-free alternative, SPAAC uses strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which react readily with the azide group without the need for a cytotoxic metal catalyst. medchemexpress.comchemondis.comchemicalbook.com
The methyl ester group , on the other hand, is susceptible to nucleophilic acyl substitution. This allows for its conversion into other useful functional groups. Common transformations include:
Hydrolysis: The ester can be hydrolyzed to a carboxylic acid under acidic or basic conditions. libretexts.org This carboxylic acid can then be coupled to amine-containing molecules using standard carbodiimide (B86325) chemistry (e.g., with EDC) or activated as an N-hydroxysuccinimide (NHS) ester for more efficient amine labeling. precisepeg.commdpi.com
Aminolysis: Direct reaction with primary or secondary amines can convert the ester into a stable amide bond, although this process can be slow and may require elevated temperatures. chemistrysteps.com
This orthogonal reactivity profile allows for a two-step conjugation strategy. For instance, the azide can first be "clicked" onto an alkyne-modified biomolecule, and subsequently, the ester can be hydrolyzed and coupled to a second molecule of interest. The hydrophilic polyethylene glycol (PEG) spacer enhances the solubility of the molecule and its conjugates in aqueous media. medkoo.com
Theoretical and Computational Studies of this compound Reactions
While specific computational studies exclusively on this compound are not extensively documented in public literature, the principles of computational chemistry are widely applied to understand the behavior of similar PEGylated molecules and their reaction mechanisms. These studies provide valuable insights into reaction feasibility, kinetics, and the structural dynamics of the resulting conjugates.
Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of the reactions involving this compound's functional groups.
For the azide cycloaddition reactions , quantum calculations can:
Determine Transition State Geometries and Energies: By modeling the reactants, transition states, and products, the activation energy barriers for both CuAAC and SPAAC pathways can be calculated. This helps in understanding the reaction kinetics and the role of the catalyst or ring strain in promoting the reaction.
Analyze Reaction Mechanisms: These calculations can confirm the stepwise or concerted nature of the cycloaddition and map the potential energy surface of the reaction, providing a deep understanding of the electronic changes that occur. liverpool.ac.uk
For the ester modification reactions , quantum chemical methods can be used to:
Model Nucleophilic Attack: The mechanism of hydrolysis or aminolysis, involving the formation of a tetrahedral intermediate, can be studied. chemistrysteps.com
Predict Reactivity: Calculations can help predict the relative reactivity of the ester towards different nucleophiles and the influence of solvent on the reaction pathway.
Molecular Dynamics (MD) simulations are a powerful tool for studying the structural and dynamic properties of molecules and their assemblies in a simulated physiological environment. For conjugates synthesized using this compound, MD simulations can provide critical insights into their behavior.
Once this compound is used to link two molecules (e.g., a protein and a small molecule drug), MD simulations can be employed to:
Analyze Solvation and Hydrophilicity: The simulations can model the interaction of the conjugate with water molecules, providing information on its solubility and the shielding effect of the PEG chain, which is known to reduce non-specific interactions. acs.orgbeilstein-journals.org
Study Binding Interactions: If one part of the conjugate is a targeting ligand, MD simulations can model its interaction with its biological target (e.g., a receptor). This can help in understanding how the linker affects binding affinity and specificity, guiding the design of more effective bioconjugates. acs.org For example, simulations can reveal whether the PEG linker sterically hinders or favorably presents the ligand to its binding site. acs.org
Applications of Azido Peg1 Methyl Ester in Advanced Research Fields
Bioconjugation Strategies and Methodological Advancements
Bioconjugation, the process of chemically linking two or more molecules to create a construct with combined functionalities, heavily relies on efficient and specific chemical reactions. Azido-PEG1-methyl ester is a prime example of a reagent that facilitates such strategies. medchemexpress.commedkoo.comaxispharm.comglpbio.comresearchgate.netbiorxiv.orgnih.govmedkoo.comglpbio.comchemsrc.comhodoodo.com Its azide (B81097) group is central to its utility, enabling researchers to "click" it onto a wide array of molecules that have been functionalized with an alkyne group. axispharm.com This has led to significant methodological advancements in creating complex biomolecular architectures for research and therapeutic purposes.
Targeted molecular probes are essential for visualizing and understanding biological processes within cells and organisms. This compound serves as a critical component in the synthesis of these probes. nih.govglpbio.com Researchers can conjugate this linker to a targeting moiety, such as an antibody or a small molecule that recognizes a specific cellular receptor, via the ester (or its hydrolyzed carboxylic acid) end. The azide group is then available to react with a reporter molecule, like a fluorophore or a biotin (B1667282) tag that has been modified with an alkyne. This modular approach allows for the creation of highly specific probes that can home in on a particular biological target and provide a detectable signal, enabling detailed imaging and analysis of cellular structures and functions. nih.govglpbio.com The inclusion of the PEG spacer in the probe's design can also improve its pharmacokinetic properties by increasing solubility and reducing non-specific binding.
The labeling and functionalization of biomolecules are fundamental techniques in molecular biology and diagnostics. This compound provides a robust method for achieving this through click chemistry. medkoo.comglpbio.comnih.govglpbio.combroadpharm.com Proteins, peptides, nucleic acids, and even lipids can be chemically or genetically engineered to incorporate an alkyne group at a specific site. Subsequently, this compound can be attached, introducing a new functional handle (the methyl ester or its derivative) onto the biomolecule. This allows for further modifications, such as the attachment of drugs, imaging agents, or other polymers to enhance therapeutic efficacy or enable new detection methods. medkoo.comglpbio.comnih.govglpbio.combroadpharm.com The high efficiency and biocompatibility of click chemistry reactions make this a preferred method for modifying sensitive biological molecules without compromising their activity. axispharm.com
The immobilization of biomolecules onto surfaces is crucial for a variety of applications, including the development of biosensors, microarrays, and affinity chromatography matrices. nih.govglpbio.com this compound facilitates the stable attachment of biomolecules to solid supports. The research surface, which could be a glass slide, a gold nanoparticle, or a magnetic bead, is first functionalized with alkyne groups. In a separate step, the biomolecule of interest is conjugated with this compound. The final step involves "clicking" the azide-modified biomolecule onto the alkyne-functionalized surface. nih.govglpbio.com This creates a stable, covalent linkage that orients the biomolecule in a controlled manner, which is often essential for its function in a device or assay. The PEG linker also acts as a spacer, preventing the biomolecule from interacting non-specifically with the surface, thereby preserving its biological activity.
Biomolecule Labeling and Functionalization Methodologies
Application in Proteolysis Targeting Chimera (PROTAC) Development
Proteolysis Targeting Chimeras (PROTACs) are an innovative class of therapeutic molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. medchemexpress.comsmolecule.comaxispharm.comnih.gov A PROTAC is a heterobifunctional molecule composed of two ligands connected by a chemical linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. medchemexpress.combroadpharm.com This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The linker is a critical component of a PROTAC, and this compound is often used as a building block in linker synthesis. medchemexpress.comchemsrc.com
Click chemistry is a powerful tool for the synthesis of PROTACs due to its high efficiency, specificity, and mild reaction conditions. nih.govresearchgate.net The synthesis of a PROTAC using this compound typically involves a convergent approach. First, the ligand for the target protein is synthesized with a terminal alkyne group. Separately, the E3 ligase ligand is conjugated to this compound, often after hydrolysis of the methyl ester to a carboxylic acid to form an amide bond. The final step is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which "clicks" the two pieces together to form the final PROTAC molecule. nih.gov This modular strategy allows for the rapid generation of a library of PROTACs with different linkers, enabling the systematic optimization of their biological activity. nih.gov The stability of the resulting triazole ring ensures that the PROTAC remains intact within the cellular environment. researchgate.net
Data Tables
Table 1: Properties and Applications of this compound
| Property | Description | Reference |
|---|---|---|
| Functional Groups | Azide (-N3), PEG (-OCH2CH2O-), Methyl Ester (-COOCH3) | medkoo.comcreative-biolabs.com |
| Key Reactivity | Azide participates in CuAAC and SPAAC "click" chemistry reactions. | medchemexpress.comchemondis.com |
| Solubility | The PEG spacer enhances solubility in aqueous solutions. | medkoo.combroadpharm.com |
| Primary Applications | Bioconjugation, molecular probe development, biomolecule immobilization, PROTAC linker synthesis. | nih.govglpbio.comsmolecule.com |
| Conjugation | The methyl ester can be hydrolyzed to a carboxylic acid for further reactions. | creative-biolabs.com |
Table 2: Overview of Click Chemistry Methodologies
| Methodology | Description | Key Features |
|---|---|---|
| CuAAC | Copper(I)-catalyzed Azide-Alkyne Cycloaddition. The azide group of this compound reacts with a terminal alkyne. | High efficiency, rapid reaction rates, forms a stable triazole linkage. Requires a copper catalyst. nih.gov |
| SPAAC | Strain-Promoted Azide-Alkyne Cycloaddition. The azide reacts with a strained cyclooctyne (B158145) without the need for a copper catalyst. | Bioorthogonal (copper-free), suitable for use in living systems. Generally slower than CuAAC. medchemexpress.comresearchgate.net |
Evaluation of Linker Contributions to PROTAC Efficacy in Research Models
The linker component of a Proteolysis-Targeting Chimera (PROTAC) is a critical determinant of its efficacy, profoundly influencing the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase. elifesciences.orgresearchgate.net this compound serves as a foundational alkyl/ether-based linker building block for the synthesis of PROTACs. medchemexpress.commedchemexpress.com Its structure, featuring a terminal azide group, allows for its incorporation into a PROTAC molecule, typically via click chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.com The evaluation of linkers, such as those derived from this compound, is a crucial step in PROTAC design and is assessed through various research models.
The primary function of the linker is to bridge the target protein and the E3 ligase, and its characteristics, such as length, rigidity, and composition, directly impact the geometry and stability of the resulting ternary complex. acs.orgchemrxiv.org Research has shown that even slight variations in linker length and composition can significantly alter the degradation capability of a PROTAC. elifesciences.org For instance, studies on bromodomain and extra-terminal domain (BET) protein degraders revealed that while different PROTACs formed stable ternary complexes, they exhibited significant differences in degradation capabilities, underscoring the linker's role beyond simply tethering the two binding moieties. elifesciences.org
The length of the linker is a key parameter. If a linker is too short, steric clashes can prevent the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, thus inhibiting ternary complex formation. explorationpub.com Conversely, longer and more flexible linkers may provide more opportunities for the complex to adopt a conformation suitable for ubiquitination. elifesciences.org However, this is not a universal rule; some studies have found that an optimal linker length exists, with both shorter and longer linkers being less effective. researchgate.net For example, in the development of CRABP-I/II degraders, a longer polyethylene (B3416737) glycol (PEG)-based linker favored the degradation of CRABP-I, while a shorter one was more selective for CRABP-II. explorationpub.com
Table 1: Factors in Linker Design and Their Impact on PROTAC Efficacy
| Linker Characteristic | Impact on PROTAC Efficacy | Research Finding Example |
| Length | Determines the ability to form a stable ternary complex without steric hindrance and influences degradation selectivity. researchgate.netexplorationpub.com | In ERα-targeting PROTACs, a 16-atom linker showed superior efficacy compared to shorter or longer variants. researchgate.net |
| Composition | Affects physicochemical properties like solubility and permeability, and can influence degradation efficiency. explorationpub.comacs.org | For CDK9-selective PROTACs, a triazole-containing linker was more efficient than a simple alkane chain. explorationpub.com |
| Flexibility/Rigidity | Influences the conformational states of the PROTAC and the stability of the ternary complex. elifesciences.orgacs.org | Flexible linkers can allow for optimal orientation of the E3 ligase and target, while rigid linkers may pre-organize the complex for efficient catalysis. elifesciences.orgacs.org |
| Attachment Points | The points where the linker is connected to the warhead and E3 ligand are crucial to avoid interfering with protein binding. mdpi.com | Ideal attachment points are typically in solvent-exposed regions of the ligands. mdpi.com |
Contributions to Polymer and Materials Science Research
This compound is a valuable reagent in polymer and materials science, primarily due to its bifunctional nature. It possesses an azide group, which is a key component for "click chemistry" reactions, and a methyl ester group, which can be hydrolyzed to a carboxylic acid for further functionalization. medchemexpress.comaxispharm.com The short PEG spacer enhances hydrophilicity and biocompatibility. medkoo.combroadpharm.com
Functionalization of Polymeric Architectures and Surfaces
The azide group of this compound allows for its efficient and specific covalent attachment to polymers and surfaces that have been functionalized with alkyne groups. broadpharm.com This is achieved through the highly efficient and specific CuAAC reaction. sigmaaldrich.com This method is a cornerstone of creating well-defined, functionalized polymeric materials.
Researchers can first synthesize a polymer backbone with pendant alkyne groups and then "click" this compound onto it. This post-polymerization modification strategy allows for the precise introduction of the PEG linker and a terminal group (the methyl ester or its hydrolyzed carboxylic acid form) onto the polymer. nih.gov This approach has been used to create various polymeric architectures, including:
Graft Copolymers: A linear polymer backbone can be decorated with PEG side chains by clicking azide-terminated PEGs onto an alkyne-functionalized backbone. nih.govacs.org
Functional Surfaces: Solid substrates can be modified to present alkyne groups on their surface. Subsequent reaction with this compound creates a surface grafted with short, hydrophilic PEG chains. This is a common strategy to improve the biocompatibility of materials, reduce non-specific protein adsorption, and provide anchor points for the immobilization of biomolecules. axispharm.com
Synthesis of Biofunctional Polymers and Hydrogels
The creation of biofunctional polymers and hydrogels often relies on modular approaches where different functional units are combined. This compound serves as a heterobifunctional linker in these syntheses. mdpi.com Its azide functionality is a reactive handle for click chemistry, a group of reactions known for being fast, versatile, and high-yielding, making them ideal for use with sensitive biological molecules. labinsights.nl
Hydrogels, which are cross-linked polymer networks swollen with water, are widely used in biomedical applications like tissue engineering and drug delivery. PEG-based hydrogels are particularly popular due to their biocompatibility. Azide-functionalized PEGs are frequently used as building blocks for hydrogel synthesis. Biodegradable hydrogels can be formed by reacting multi-arm, azide-terminated PEGs with alkyne-terminated peptides via click chemistry. nih.gov While this specific example uses a multi-arm PEG, the principle demonstrates the utility of the azide-alkyne reaction in creating cross-linked networks. This compound can be incorporated into such systems to introduce short, flexible linkages or to functionalize the hydrogel matrix after its formation. For instance, a hydrogel could be formed using an alkyne-containing crosslinker, leaving unreacted alkyne groups that can then be modified by clicking on this compound.
Engineering of Novel Research Platforms through Surface Modification
The modification of surfaces is critical for developing advanced research platforms such as biosensors, microarrays, and cell culture substrates. The ability to control the surface chemistry at a molecular level dictates the performance of these platforms.
This compound is used to engineer surfaces with specific properties. The process typically involves:
Surface Activation: The substrate (e.g., glass, gold, or a polymer) is functionalized with alkyne groups.
PEGylation via Click Chemistry: The alkyne-functionalized surface is exposed to a solution of this compound, leading to the covalent attachment of the PEG linker via the azide-alkyne cycloaddition reaction. broadpharm.com
This creates a surface that is resistant to non-specific binding of proteins and cells, a crucial feature for many bioanalytical assays. axispharm.com The terminal methyl ester group can then be hydrolyzed to a carboxylic acid, which serves as a versatile anchor point for the covalent immobilization of proteins, antibodies, or nucleic acids through standard amine-coupling chemistry (e.g., using EDC/NHS). medkoo.com This multi-step approach allows for the creation of highly specific and functional research platforms. For example, gold nanoparticles have been functionalized using PEG linkers to enhance their utility in diagnostic and therapeutic applications. medkoo.com
Utility in Peptide and Protein Engineering Research
The precise, site-specific modification of peptides and proteins is essential for a wide range of research applications, from studying protein function to developing novel therapeutics and diagnostics. nih.gov this compound, with its azide handle for click chemistry, provides a tool for such modifications.
Site-Specific Modification of Peptides and Proteins
Site-specific modification involves attaching a molecule of interest to a single, defined location within a peptide or protein. This avoids the heterogeneity and potential loss of function associated with non-specific labeling of reactive amino acid side chains like lysine. nih.gov The most common strategy for using azide-containing reagents like this compound involves the bioorthogonal azide-alkyne click reaction. sigmaaldrich.comlabinsights.nl
The general workflow is a two-step process:
Introduction of an Alkyne Handle: A terminal alkyne, or a sterically strained alkyne like BCN or DBCO, is incorporated into the peptide or protein at a specific site. medchemexpress.comlabinsights.nl This can be achieved through several methods:
Unnatural Amino Acid Incorporation: An amino acid analogue containing an alkyne group can be incorporated into the protein during its synthesis using engineered tRNA/tRNA synthetase pairs. nih.gov
Chemical Modification: A specific amino acid, such as a cysteine or the N-terminus, can be selectively modified with a reagent that introduces an alkyne group. nih.govgoogle.com
Click Reaction with this compound: The alkyne-modified protein is then reacted with this compound. medchemexpress.com The azide group reacts specifically with the alkyne, forming a stable triazole linkage and covalently attaching the PEG-methyl ester moiety to the protein. labinsights.nlmedkoo.com
This method allows for the site-specific PEGylation of proteins. The short PEG chain can improve the solubility and stability of the modified protein, while the terminal methyl ester can be used for further conjugation. medkoo.comhodoodo.com This approach has been used to attach various functional molecules, including fluorophores and biotin, to proteins for imaging and purification purposes. nih.gov The ability to introduce an azide group onto a protein N-terminus, followed by a chelation-assisted CuAAC reaction, has been shown to be an effective method for the site-specific conjugation of various molecules, including polyethylene glycol. nih.gov
Table 2: Summary of Research Applications for this compound
| Research Field | Application | Key Functional Groups Utilized | Reaction Type |
| PROTAC Development | Synthesis of PROTAC linkers. medchemexpress.comchemsrc.com | Azide, Methyl Ester | Click Chemistry (e.g., CuAAC, SPAAC) |
| Polymer Science | Functionalization of polymer backbones and surfaces. nih.govacs.org | Azide | Click Chemistry (CuAAC) |
| Materials Science | Synthesis of biofunctional hydrogels and surface modification for biocompatibility. axispharm.comnih.gov | Azide, Methyl Ester (as a precursor to COOH) | Click Chemistry, Ester Hydrolysis |
| Protein Engineering | Site-specific modification and PEGylation of proteins and peptides. nih.govnih.gov | Azide | Click Chemistry (CuAAC, SPAAC) |
Synthesis of Modified Polypeptides and Biopolymers
This compound is a valuable reagent in the synthesis of modified polypeptides and biopolymers due to its bifunctional nature. It possesses a terminal azide group, which is a key functional group for "click chemistry," and a methyl ester group. medkoo.com The presence of the short polyethylene glycol (PEG) linker enhances the aqueous solubility of the molecules it is attached to. medkoo.com
The primary utility of the azide group is its ability to participate in highly efficient and specific cycloaddition reactions. medchemexpress.com Azido (B1232118) acids are recognized as important building blocks in the creation of complex peptides. researchgate.net The azide moiety is relatively easy to introduce and can be selectively reacted without interfering with many other common protecting groups used in peptide synthesis, which makes it highly suitable for producing branched or cyclic peptides. researchgate.net
The synthesis of modified polypeptides often involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. medchemexpress.com In this reaction, the azide group of this compound reacts with a terminal alkyne-functionalized polypeptide or biopolymer to form a stable triazole linkage. axispharm.com This method allows for the precise attachment of the PEG-ester moiety to a specific site on a biological molecule. axispharm.com Another related reaction is the strain-promoted alkyne-azide cycloaddition (SPAAC), which does not require a copper catalyst and can be advantageous when working with sensitive biological systems. medchemexpress.com
Researchers have utilized these methods to create novel biomaterials. For instance, polymers with terminal azide groups, such as PEG-N3, have been reacted with alkyne-modified peptides to create self-assembling, peptide-modified micelles. acs.org This approach demonstrates how this compound can be used to impart new properties, such as self-assembly and improved solubility, to biopolymers and peptides. acs.org The modification of biopolymers with PEG chains, a process known as PEGylation, can improve the therapeutic properties of proteins and other large molecules. researchgate.net
Table 1: Key Reactions in Polypeptide Modification using this compound
| Reaction Type | Reactants | Catalyst | Product Linkage | Key Features |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide (from this compound), Terminal Alkyne (on polypeptide) | Copper(I) | 1,2,3-Triazole | High efficiency, forms stable bonds, widely used in bioconjugation. medchemexpress.comaxispharm.com |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide (from this compound), Strained Alkyne (e.g., DBCO, BCN on polypeptide) | None (Catalyst-free) | 1,2,3-Triazole | Bioorthogonal, avoids potentially toxic copper catalysts. medchemexpress.com |
Emerging Research Applications of this compound
The unique structure of this compound has positioned it as a critical tool in several cutting-edge areas of scientific research, moving beyond traditional bioconjugation.
One of the most significant emerging applications is in the development of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are novel therapeutic agents designed to selectively degrade target proteins within cells by utilizing the intracellular ubiquitin-proteasome system. medchemexpress.com this compound serves as an alkyl/ether-based PROTAC linker, connecting a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase. medchemexpress.com The click chemistry capability of the azide group facilitates the efficient synthesis of these complex bifunctional molecules. medchemexpress.com
Another area of emerging research is the development of advanced diagnostic and imaging agents. The ability to conjugate this compound to biomolecules through click chemistry allows for the attachment of reporter molecules, such as fluorescent dyes. smolecule.com Short PEG linkers have been shown to improve the performance of targeted, activatable optical imaging probes, suggesting a role for this compound in creating more sensitive and specific diagnostic tools. medkoo.com
Furthermore, this compound is utilized in the surface modification of materials to enhance biocompatibility and for the immobilization of biomolecules. axispharm.comsmolecule.com By attaching this linker to a solid support, the azide group becomes available to capture alkyne-modified biomolecules via click chemistry. smolecule.com This has applications in creating biosensors, affinity chromatography matrices, and specialized cell culture surfaces. smolecule.com
Table 2: Summary of Emerging Applications for this compound
| Application Area | Role of this compound | Research Goal |
| PROTACs | Bifunctional linker for synthesis. medchemexpress.com | Targeted protein degradation for therapeutic purposes. medchemexpress.com |
| Advanced Imaging | Linker for attaching imaging agents to targeting moieties. smolecule.com | Development of highly specific and sensitive diagnostic probes. medkoo.com |
| Biomaterial Surface Modification | Anchor for immobilizing biomolecules onto surfaces. axispharm.comsmolecule.com | Creation of biosensors, affinity columns, and biocompatible materials. smolecule.com |
| Targeted Drug Delivery | Component of bioconjugates to link a therapeutic agent to a targeting moiety. smolecule.com | Increase drug efficacy and reduce off-target side effects. smolecule.com |
Analytical Methodologies for Azido Peg1 Methyl Ester and Its Conjugates in Research
Spectroscopic Techniques for Reaction Verification and Product Characterization
Spectroscopic methods are indispensable for confirming the successful synthesis of Azido-PEG1-methyl ester and for tracking its conversion during conjugation reactions. These techniques provide detailed information about the molecule's structure and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR are utilized to provide a comprehensive picture of the molecule's framework.
¹H NMR Spectroscopy: This technique provides information on the number and types of protons in the molecule, as well as their chemical environment. For this compound, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the methylene (B1212753) protons of the PEG linker, the methylene protons adjacent to the azide (B81097) group, the methylene protons of the propanoate group, and the methyl protons of the ester group. The integration of these signals confirms the ratio of these different types of protons, while their chemical shifts and splitting patterns provide evidence for the connectivity of the atoms. For instance, the protons closest to the electron-withdrawing azide and ester groups would appear at a lower field (higher ppm value).
¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. This allows for the confirmation of the expected number of carbon atoms and provides information about their hybridization and chemical environment. For example, the carbonyl carbon of the methyl ester would exhibit a characteristic signal at a low field (around 170-175 ppm). The carbon atoms of the PEG linker would appear in a specific region of the spectrum, and the carbon atom directly attached to the azide group would also have a characteristic chemical shift. niph.go.jprsc.orgcore.ac.uktu-dortmund.deunimi.itacs.orgsuda.edu.cn
The combination of ¹H and ¹³C NMR data provides unambiguous confirmation of the chemical structure of this compound. niph.go.jprsc.orgcore.ac.uktu-dortmund.deunimi.itacs.orgsuda.edu.cn
Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| -CH₃ (ester) | ~3.67 | ~51.7 |
| -CH₂-COOCH₃ | ~2.63 | ~34.5 |
| -O-CH₂-CH₂-N₃ | ~3.70 | ~69.8 |
| -CH₂-N₃ | ~3.40 | ~50.6 |
| -CO- | - | ~172.1 |
Note: These are predicted values and may vary slightly depending on the solvent and other experimental conditions.
Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the presence of specific functional groups in a molecule. In the case of this compound, IR spectroscopy is primarily used to confirm the presence of the crucial azide (N₃) and ester (C=O) functionalities.
The azide group exhibits a strong and characteristic absorption band due to its asymmetric stretching vibration, which typically appears in the region of 2100-2140 cm⁻¹. nih.govpublish.csiro.auugent.beresearchgate.net The presence of this sharp peak is a clear indicator of the successful incorporation of the azide group. The carbonyl group of the methyl ester will show a strong absorption band in the range of 1735-1750 cm⁻¹ due to its stretching vibration. researchgate.net The disappearance or significant reduction in the intensity of the azide peak after a "click" chemistry reaction provides strong evidence for the successful formation of a triazole ring, thus verifying the conjugation process. researchgate.net
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
| Azide (N₃) | Asymmetric stretch | 2100 - 2140 |
| Ester (C=O) | Stretch | 1735 - 1750 |
| C-O (ether) | Stretch | 1080 - 1150 |
While the azide group itself has a weak absorption in the UV region, UV-Vis spectroscopy can be an effective tool for quantifying azides, particularly in the context of their reaction with certain reagents. scielo.br A common method involves reacting the azide with a cyclooctyne (B158145) derivative, such as dibenzocyclooctyne (DBCO), in a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. researchgate.netresearchgate.netchemrxiv.org DBCO has a distinct UV absorbance maximum around 309 nm, which disappears upon reaction with an azide. chemrxiv.org By monitoring the decrease in absorbance at this wavelength, the amount of reacted azide, and thus the initial concentration of this compound, can be quantified using the Beer-Lambert law. chemrxiv.org This method is particularly useful for quantifying azide groups on surfaces or in nanoparticles. researchgate.netresearchgate.netchemrxiv.org
Another approach for the spectrophotometric determination of azides involves the formation of a colored complex. For instance, azides can react with iron(III) salts in an acidic medium to produce a yellow-colored complex that can be measured spectrophotometrically at a wavelength of approximately 460 nm. uctm.edu This method provides a simple and rapid way to determine azide concentration. uctm.edu
Infrared (IR) Spectroscopy for Functional Group Analysis
Chromatographic Methods for Isolation and Purity Analysis of Reaction Products
Chromatographic techniques are essential for the purification of this compound and its conjugates, as well as for assessing their purity. These methods separate molecules based on their physical and chemical properties.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, purification, and analysis of small molecules and polymers.
Reversed-Phase HPLC (RP-HPLC): This is a powerful mode of HPLC for separating compounds based on their hydrophobicity. For this compound, RP-HPLC can be used to assess its purity by separating it from any starting materials or by-products from the synthesis. After a conjugation reaction, RP-HPLC can be used to separate the desired conjugate from unreacted this compound and other reaction components. mdpi.com The use of core-shell columns in RP-HPLC has been shown to achieve baseline separation of PEG homologs up to high molecular weights. mdpi.com
Hydrophobic Interaction Chromatography (HIC): HIC is another useful technique for the purification of PEG derivatives. google.com It separates molecules based on their hydrophobic interactions with the stationary phase in the presence of a high salt concentration mobile phase. The separation is achieved by eluting with a decreasing salt gradient. google.com
The purity of this compound can be determined with high accuracy using HPLC, with some commercial suppliers reporting purities of 98% or higher. thieme-connect.combroadpharm.com
Table 3: Common HPLC Parameters for the Analysis of PEG Derivatives
| Parameter | Typical Conditions |
| Column | C18, C8 (for RP-HPLC) |
| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradients |
| Detector | UV, Refractive Index (RI), Evaporative Light Scattering Detector (ELSD) tandfonline.com |
| Flow Rate | 0.5 - 1.5 mL/min |
| Temperature | Ambient or controlled (e.g., 35°C) |
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for characterizing the molecular weight and molecular weight distribution (polydispersity) of polymers. chromatographyonline.comlcms.cz While this compound itself is a small molecule, GPC becomes crucial when it is conjugated to larger polymeric structures or when analyzing PEGylated macromolecules. wayeal-instrument.comresearchgate.netwiley.com GPC separates molecules based on their hydrodynamic volume, with larger molecules eluting before smaller ones. lcms.cz This technique is highly effective for separating PEGylated proteins from unreacted protein and free PEG linker.
The method is reliable and provides reproducible results for determining the molecular weight and distribution of PEG compounds. wayeal-instrument.com The linearity for PEG molecular weight is often excellent over a broad range, for example, from 400 to 20,000 g/mol , with high correlation coefficients. wayeal-instrument.com
High-Performance Liquid Chromatography (HPLC)
Mass Spectrometry for Structural Elucidation of Conjugates and Reaction Byproducts
Mass spectrometry (MS) stands as a cornerstone analytical technique for the structural elucidation of "this compound" conjugates and the identification of reaction byproducts. The complexity of PEGylated molecules, often characterized by the heterogeneity of the polyethylene (B3416737) glycol (PEG) chain, the number of PEG units attached, and the specific site of conjugation, presents considerable analytical challenges. nih.govnih.govacs.org
Various MS-based methodologies have been developed to address these challenges. Liquid chromatography-mass spectrometry (LC-MS) is frequently employed to separate the "this compound" conjugate from unreacted starting materials and byproducts prior to mass analysis. springernature.com A notable advancement in the analysis of PEGylated compounds is the use of post-column addition of amines, such as diethylmethylamine (DEMA) or triethylamine (B128534) (TEA), in LC-MS setups. nih.govacs.org This technique reduces the charge state of the PEG portion of the conjugate, simplifying the resulting mass spectrum and allowing for more accurate mass determination, often with mass accuracies of less than 0.01%. nih.govacs.org
Tandem mass spectrometry (MS/MS) is invaluable for determining the exact site of PEGylation, a critical factor when multiple potential conjugation sites exist on a molecule. nih.govspringernature.com A combined approach using in-source fragmentation (ISF) with collision-induced dissociation (CID)-MS/MS has proven effective. nih.govacs.org In this method, the PEGylated sample is first subjected to ISF to generate fragments with smaller PEG remnants attached. These fragments are then sequenced using CID-MS/MS to pinpoint the specific amino acid or functional group to which the "this compound" was conjugated. nih.gov
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another powerful tool, particularly for determining the molecular weight distribution of PEG derivatives and confirming successful conjugation. semanticscholar.orgrsc.org It has been used to confirm the structures of various PEGylated molecules and to assess the purity of the final product. rsc.orgresearchgate.net For instance, in the synthesis of glycoconjugates, MALDI-TOF MS was used to confirm the attachment of an azide-containing PEG scaffold. rsc.org
The "click chemistry" reaction, often used to conjugate "this compound" to alkyne-containing molecules, can also be monitored and its products verified using MS. axispharm.com For example, LC-MS has been used to verify the conjugation of an azido-PEG derivative to a DBCO-labeled fluorophore. biorxiv.org
The identification of reaction byproducts is another critical application of mass spectrometry. During the synthesis and conjugation of PEG derivatives, side reactions can occur, leading to impurities. mdpi.com For example, in the amination of PEG, secondary and tertiary amines can be formed as byproducts. mdpi.com MS techniques are essential for detecting and characterizing these undesirable products, ensuring the purity of the final "this compound" conjugate.
Interactive Table: Mass Spectrometry Techniques for this compound Conjugate Analysis
| Technique | Application | Key Findings/Advantages |
| LC-MS with Post-Column Amine Addition | Accurate mass determination of PEGylated peptides and proteins. nih.govacs.org | Reduces charge state of PEG, simplifies spectra, and provides high mass accuracy (<0.01%). nih.govacs.org |
| In-Source Fragmentation (ISF) with CID-MS/MS | Elucidation of PEGylation sites. nih.govacs.org | Generates fragments with small PEG remnants, allowing for precise localization of the conjugation site. nih.gov |
| MALDI-TOF MS | Molecular weight distribution analysis and confirmation of conjugation. semanticscholar.orgrsc.org | Provides information on the overall mass and heterogeneity of the PEGylated product. semanticscholar.orgrsc.org |
| LC-MS | Verification of "click chemistry" reactions and product purity. biorxiv.org | Confirms the formation of the desired triazole linkage and identifies unreacted components. biorxiv.org |
Advanced Characterization Techniques for Functionalized Materials (e.g., surface analysis)
When "this compound" is used to functionalize the surfaces of materials, such as nanoparticles or medical devices, a suite of advanced characterization techniques is employed to analyze the modified surface. These techniques provide crucial information about the success of the functionalization, the density and conformation of the PEG chains, and the resulting surface properties.
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface of a material. mdpi.comnih.govpreprints.org For materials functionalized with "this compound," XPS can confirm the presence of PEG by identifying the characteristic C-O ether peak in the high-resolution C(1s) spectrum. researchgate.net The relative abundance of carbon and oxygen atoms can indicate the presence and density of PEG molecules on the surface. mdpi.compreprints.org XPS is particularly useful for verifying the successful modification of nanoparticles with PEG and its effectiveness in creating a hydrophilic "nano-shield". mdpi.comnih.gov However, it's important to note that XPS typically probes only the outermost 10 nanometers of a sample. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and can be used to quantify the degree of functionalization. semanticscholar.orgnih.gov For instance, 1H NMR can be used to determine the efficiency of chain-end substitution and to calculate the number average molecular weight of PEG derivatives. semanticscholar.org In the context of functionalized nanoparticles, 1H NMR methods have been developed to determine both the total PEG content and the amount of PEG present on the particle surface. nih.gov The appearance of specific resonance signals, such as the methylene protons adjacent to the azide group, can confirm the successful synthesis of azido-terminated PEG. nih.gov
Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize the surface topography of functionalized materials at the nanoscale. AFM can provide information on the morphology of the PEG layer, helping to distinguish between different PEG conformations such as "mushroom" and "brush" regimes. researchgate.net This is critical as the conformation of the PEG chains significantly influences the biological interactions of the functionalized material. mdpi.com
Zeta Potential Measurement is used to determine the surface charge of particles in a colloidal suspension. The PEGylation of a surface with a neutral molecule like "this compound" is expected to shield the underlying surface charge, resulting in a zeta potential closer to neutral. nih.govresearchgate.net A near-neutral surface charge is often indicative of successful and dense PEGylation. nih.gov
Thermogravimetric Analysis (TGA) can be used to quantify the amount of PEG grafted onto a surface by measuring the weight loss of the material as a function of temperature. mdpi.com By comparing the thermal degradation profile of the functionalized material to that of the unmodified material and pure PEG, the PEG density can be calculated. mdpi.com
Interactive Table: Advanced Characterization Techniques for Functionalized Materials
| Technique | Information Provided | Relevance to "this compound" Functionalization |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface. mdpi.comnih.govpreprints.org | Confirms the presence of PEG via the C-O ether peak and helps determine PEG surface density. mdpi.compreprints.orgresearchgate.net |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation and quantification of functional groups. semanticscholar.orgnih.gov | Confirms the presence of the azide group and quantifies the degree of PEGylation. semanticscholar.orgnih.gov |
| Atomic Force Microscopy (AFM) | Surface topography and morphology. researchgate.net | Visualizes the PEG layer and helps determine the conformation (mushroom vs. brush) of the grafted chains. mdpi.comresearchgate.net |
| Zeta Potential | Surface charge of particles in a dispersion. nih.govresearchgate.net | Indicates the effectiveness of surface shielding by the PEG layer; a near-neutral value suggests dense coverage. nih.gov |
| Thermogravimetric Analysis (TGA) | Quantification of grafted material based on thermal decomposition. mdpi.com | Measures the weight percentage of PEG on the functionalized material to calculate grafting density. mdpi.com |
Future Directions and Challenges in Azido Peg1 Methyl Ester Research
Development of Novel Reaction Chemistries and Bioorthogonal Tags
The future of Azido-PEG1-methyl ester is intrinsically linked to the evolution of bioorthogonal chemistry. While the azide (B81097) group is a stalwart participant in these reactions, the development of new reaction partners and chemistries promises to expand its versatility.
The primary reactions involving the azide group of this compound are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). acs.orgnih.govthe-scientist.com Future research is geared towards developing reactions that are faster, more efficient, and mutually orthogonal to existing methods, allowing for multiple, simultaneous labeling events in complex biological systems. nih.govresearchgate.net
Emerging bioorthogonal reactions that could be adapted for azido-functionalized linkers include:
Staudinger Ligation: This reaction between an azide and a phosphine (B1218219) forms an amide bond and was one of the first bioorthogonal reactions developed. the-scientist.com Further optimization could enhance its kinetics for broader use with linkers like this compound.
Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: Known for their exceptionally fast kinetics, these reactions between tetrazines and strained alkenes/alkynes represent a frontier in bioorthogonal chemistry. nih.gov While not directly involving the azide, this compound could be used to synthesize precursors for these reactions.
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC): As an alternative to SPAAC, SPANC offers a different reactivity profile that could be exploited for specific applications. acs.org
A significant challenge is that the reactivity of bioorthogonal tags can be masked by hydrophobic interactions with the biomolecule to which they are attached. Research has shown that incorporating hydrophilic linkers, even short ones like the PEG1 unit in this compound, can preserve the reactivity of the functional group by preventing it from becoming buried within the biomolecule. researchgate.net
Table 1: Comparison of Bioorthogonal Reactions for Azide-Containing Linkers
| Reaction | Reactants | Catalyst Required | Key Features |
|---|---|---|---|
| CuAAC | Azide, Terminal Alkyne | Yes (Copper(I)) | High yield, reliable, but catalyst toxicity is a concern in vivo. nih.gov |
| SPAAC | Azide, Strained Alkyne (e.g., DBCO, BCN) | No | Catalyst-free, suitable for live-cell applications, though kinetics can vary. nih.gov |
| Staudinger Ligation | Azide, Phosphine | No | Forms a native amide bond, but kinetics can be slow compared to cycloadditions. the-scientist.com |
| IEDDA | Tetrazine, trans-Cyclooctene (TCO) | No | Extremely fast kinetics, but requires synthesis of tetrazine-modified linkers. nih.gov |
Exploration of Expanded Research Applications in Chemical Biology
The application of this compound is expanding beyond its initial uses into more sophisticated areas of chemical biology, driven by the need for precise molecular tools.
PROTACs and Chimeric Molecules: The linker in a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase. nih.govexplorationpub.com Short, hydrophilic linkers like this compound are being explored to optimize the physicochemical properties, such as solubility and cell permeability, of these degraders. biochempeg.com The future lies in the rational design of linkers to control the degradation selectivity and efficiency of PROTACs. explorationpub.comnih.gov There is also a move towards creating "linker-free" or highly streamlined PROTACs where the linker's role is absorbed into the core molecular scaffold, a paradigm that could influence the design of future bifunctional molecules. bioengineer.org
Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a potent cytotoxic drug to a monoclonal antibody. The properties of the linker, including its length and hydrophilicity, can impact the stability, solubility, and pharmacokinetic profile of the conjugate. americanpharmaceuticalreview.com While longer PEG chains are often used to improve solubility and extend half-life, short linkers like this compound are valuable for applications where a minimal spacer is required to avoid interfering with antibody binding or to create more compact conjugates. nih.govnih.gov
Imaging Probes: this compound and similar linkers are used to construct activatable optical imaging probes. For example, short PEG linkers have been shown to improve the covalent binding of imaging agents like indocyanine green (ICG) to antibodies, reducing non-specific dissociation and improving tumor-to-background ratios in fluorescence imaging. unimi.it
Methodological Innovations in Synthesis and Analytical Techniques
Advancements in the synthesis and analysis of this compound are crucial for ensuring its purity, accessibility, and effective application.
Synthesis: The synthesis of monodisperse PEGs, like this compound, is challenging. Traditional PEG synthesis results in a mixture of different chain lengths (polydispersity), which can lead to batch-to-batch variability and complicate the analysis of the final conjugate. researchgate.netacs.org Future research is focused on developing scalable, high-yield, and chromatography-free methods for producing monodisperse, heterobifunctional PEGs. rsc.orgnih.gov Current strategies often involve iterative, step-by-step organic synthesis, which can be time-consuming and costly. researchgate.netacs.org Innovations such as using magnesium chloride to precipitate and purify oily PEG intermediates show promise for improving the isolation of these compounds. thieme-connect.com
Analytical Techniques: Characterizing small PEGylated molecules and their conjugates requires sophisticated analytical methods. Since PEGs lack a strong chromophore, standard UV detection in HPLC is often inadequate. Current time information in Bangalore, IN. Future methodologies will likely rely on a combination of techniques:
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): This method provides a near-universal response to non-volatile analytes, making it ideal for quantifying PEG reagents and conjugates. nih.govCurrent time information in Bangalore, IN.
Two-Dimensional Liquid Chromatography (2D-LC): This technique can separate the PEGylated compound from complex biological matrices or reaction mixtures in the first dimension, followed by high-resolution separation in the second dimension, often coupled with mass spectrometry. Current time information in Bangalore, IN.
Mass Spectrometry (MALDI-TOF and ESI-MS): These methods are essential for confirming the molecular weight and purity of the synthesized linkers and their final conjugates. nih.gov
Table 2: Advanced Analytical Techniques for this compound and its Conjugates
| Technique | Application | Advantages |
|---|---|---|
| HPLC-CAD | Quantification of PEG reagents and conjugates. | Universal response for non-volatile compounds, independent of chromophores. Current time information in Bangalore, IN. |
| 2D-LC-MS | Analysis in complex mixtures. | Enhanced separation and identification of components in biological samples. Current time information in Bangalore, IN. |
| MALDI-TOF MS | Purity and molecular weight determination. | Accurate mass measurement of monodisperse PEGs and their derivatives. nih.gov |
Addressing Limitations in Current Research Paradigms and Scalability
Despite its utility, this compound and similar linkers face several limitations that are active areas of research.
Scalability and Cost: The production of monodisperse PEGs is a capital- and expertise-intensive process. pmarketresearch.com The multi-step synthesis and the need for rigorous purification contribute to high costs and limit large-scale availability. acs.org Supply chain bottlenecks for raw materials like high-purity ethylene (B1197577) oxide can further exacerbate these challenges. pmarketresearch.com
Functional Limitations: The short length of the PEG1 spacer can be both an advantage and a limitation. While it provides a compact linkage, it may not be sufficient to overcome steric hindrance in all applications, potentially preventing the effective interaction of the conjugated biomolecules. nih.gov Conversely, in some contexts, the limited flexibility of a short linker might afford a more favorable receptor-ligand interaction. nih.gov Additionally, while PEG is generally considered biocompatible, concerns about its potential immunogenicity (the formation of anti-PEG antibodies) and non-biodegradability persist, driving research into alternative linker technologies. acs.orgchempep.comjst.go.jp
Heterogeneity in Conjugation: Even with a pure, monodisperse linker, the conjugation reaction itself can result in a heterogeneous product, particularly when targeting functional groups like amines on proteins, which may be present at multiple sites. This can impact the pharmacological consistency of the final product. americanpharmaceuticalreview.com
Future research will focus on developing alternative, biodegradable linkers and more precise site-specific conjugation technologies to overcome these limitations. chempep.com The ongoing innovation in bifunctional molecule design, including the development of linkers with tunable properties, will continue to expand the horizons for compounds like this compound. nih.govnih.govacs.org
Q & A
Basic: What safety precautions are critical when handling Azido-PEG1-methyl ester in laboratory settings?
This compound requires strict safety protocols due to its acute toxicity (oral, dermal) and irritant properties. Key precautions include:
- Personal Protective Equipment (PPE): Wear impervious gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of vapors or aerosols, as respiratory irritation (H335) is documented .
- Spill Management: Absorb spills with inert materials (e.g., sand) and decontaminate surfaces with alcohol to prevent residue .
- First Aid: Immediate flushing with water for eye/skin exposure and medical consultation for ingestion .
Basic: How can researchers validate the purity and structural integrity of this compound post-synthesis?
Purity and structural confirmation require a multi-analytical approach:
- Nuclear Magnetic Resonance (NMR): Confirm PEG backbone integrity and azide (-N₃) presence via characteristic proton shifts (e.g., PEG methylene protons at ~3.6 ppm) .
- Mass Spectrometry (MS): Verify molecular weight (e.g., expected m/z ~159.14 for C₅H₉N₃O₃) to rule out side products .
- FT-IR Spectroscopy: Detect azide stretching vibrations (~2100 cm⁻¹) to confirm functional group retention .
Advanced: How can experimental design methods optimize reaction conditions for azide-alkyne cycloadditions using this compound?
The Taguchi method (orthogonal array design) is effective for optimizing parameters like catalyst concentration, temperature, and stoichiometry:
- Parameter Screening: Test variables (e.g., Cu(I) catalyst concentration, reaction time) at multiple levels to identify dominant factors .
- Signal-to-Noise (S/N) Ratios: Use "larger-the-better" S/N analysis to maximize yield while minimizing variability .
- Validation: Replicate optimal conditions (e.g., 1.5 wt% catalyst, 60°C) and confirm reproducibility via HPLC or GC-MS .
Advanced: How should researchers resolve contradictions in reported toxicity data for this compound derivatives?
Discrepancies in toxicity classifications (e.g., H302 vs. H315) may arise from batch purity or assay variability. Mitigation strategies include:
- Cross-Validation: Replicate toxicity assays (e.g., OECD Guidelines 423/425) under standardized conditions .
- Impurity Profiling: Use LC-MS to identify trace contaminants (e.g., unreacted precursors) that may skew toxicity results .
- In Silico Modeling: Apply tools like ECOSAR to predict acute/chronic toxicity based on structural analogs .
Advanced: What methodologies assess the stability of this compound under varying pH and temperature conditions?
Stability studies should simulate physiological and storage conditions:
- pH Stability: Incubate the compound in buffers (pH 4–9) and monitor azide degradation via UV-Vis (λ = 260 nm) or NMR .
- Thermal Stability: Conduct accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) and track decomposition products via TGA/DSC .
- Light Sensitivity: Expose to UV light (254 nm) and quantify photodegradation using HPLC-PDA .
Advanced: How can this compound be integrated into multi-step bioconjugation workflows without compromising reactivity?
To maintain azide functionality in sequential reactions:
- Orthogonal Protection: Use photolabile or acid-labile protecting groups for temporary azide masking .
- Stepwise Click Chemistry: Prioritize strain-promoted (DBCO) over Cu-catalyzed reactions to avoid copper-induced oxidation .
- Intermediate Characterization: Employ MALDI-TOF after each step to confirm conjugation efficiency .
Basic: What are the key storage conditions to preserve this compound’s reactivity over time?
- Temperature: Store at –20°C in airtight containers to prevent hydrolysis .
- Desiccation: Use silica gel packs to minimize moisture absorption, which accelerates ester degradation .
- Light Protection: Amber vials or aluminum foil wrapping to avoid photolytic cleavage of the azide group .
Advanced: What analytical techniques quantify residual solvents or byproducts in this compound batches?
- Gas Chromatography (GC): Detect volatile residuals (e.g., DCM, THF) with flame ionization detection .
- Headspace-SPME: Couple with GC-MS for trace solvent analysis (ppb-level sensitivity) .
- ICP-MS: Measure heavy metal contaminants (e.g., Cu from catalysis) to ensure compliance with ICH Q3D guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
